molecular formula C21H19N3O5 B10992822 N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine

N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine

Cat. No.: B10992822
M. Wt: 393.4 g/mol
InChI Key: AXKZMAGYJMYKHY-UHFFFAOYSA-N
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Description

N-{[2-(4-Methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine is a specialized synthetic compound designed for advanced biochemical and pharmacological research. This molecule features a 2-(4-methoxyphenyl)quinoline core, a structure known for its diverse biological activities, which is conjugated to a glycylglycine dipeptide moiety . The integration of the quinoline scaffold suggests potential for protease inhibition or receptor binding studies, while the glycylglycine component, being the simplest peptide, offers high water solubility and utility as a biological buffer, which can be advantageous in enzymatic assays and for solubilizing recombinant proteins in E. coli expression systems . This combination makes the compound a valuable tool for researchers investigating enzyme mechanisms, signal transduction pathways, and cellular regulation. The primary research applications of this compound are anticipated in enzymology and drug discovery, particularly as a precursor or intermediate in the synthesis of more complex peptide-based molecules . Its molecular formula is C21H19N3O5, with a molecular weight of 393.4 g/mol . Researchers can utilize this compound for probing structure-activity relationships (SAR) and developing novel enzyme inhibitors or receptor modulators. It is supplied as a high-purity solid for research purposes only. Proper handling procedures should be followed, and it must be stored sealed in a dry environment at 2-8°C to ensure stability . This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

2-[[2-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H19N3O5/c1-29-14-8-6-13(7-9-14)18-10-16(15-4-2-3-5-17(15)24-18)21(28)23-11-19(25)22-12-20(26)27/h2-10H,11-12H2,1H3,(H,22,25)(H,23,28)(H,26,27)

InChI Key

AXKZMAGYJMYKHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Methoxyphenyl)quinolin-4-ol

The quinoline core is synthesized via the Skraup or Friedländer reaction, though modern methods favor transition-metal-catalyzed cross-couplings for improved regiocontrol. A representative protocol involves:

  • Suzuki-Miyaura Coupling :

    • Reactants : 4-Bromo-2-hydroxyquinoline and 4-methoxyphenylboronic acid.

    • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 12 h.

    • Yield : 78–85% after chromatographic purification.

    Microwave-assisted Suzuki reactions (70–90 W, 2–4 min) enhance reaction efficiency, reducing time to 10–14 h with comparable yields.

Activation of the 4-Hydroxy Group

Conversion of the 4-hydroxy group to a reactive carbonyl derivative is critical for subsequent amide coupling:

  • Chlorination with POCl₃ :

    • 2-(4-Methoxyphenyl)quinolin-4-ol is treated with phosphorus oxychloride (3 eq) under reflux (110°C, 4 h) to yield 4-chloro-2-(4-methoxyphenyl)quinoline.

    • Yield : 92%.

  • Carbonyl Introduction via Hydrolysis :

    • The 4-chloro intermediate undergoes hydrolysis in NaOH (2 M, 60°C, 2 h) to form 2-(4-methoxyphenyl)quinoline-4-carboxylic acid.

    • Alternative : Direct oxidation of 4-hydroxyquinoline using KMnO₄ in acidic media (H₂SO₄, 70°C) yields the carboxylic acid.

Glycylglycine Synthesis and Functionalization

Glycylglycine (H-Gly-Gly-OH) is synthesized via:

  • Solid-Phase Peptide Synthesis (SPPS) :

    • Employs Fmoc-Gly-Wang resin, HBTU/DIPEA activation, and TFA cleavage (95% yield).

  • Solution-Phase Trimetaphosphate Activation :

    • Glycine (0.1 M) reacts with sodium trimetaphosphate (0.1 M) in pH 10.7 buffer at 37°C under 225–300 bar for 7 days.

    • Yield : 65–70% after HPLC purification.

Final Coupling and Deprotection

Carbodiimide-Mediated Amide Bond Formation

The quinoline-4-carboxylic acid is coupled to glycylglycine using:

  • EDCI/HOBt System :

    • Conditions : EDCI (1.2 eq), HOBt (1.1 eq), DMF, rt, 24 h.

    • Yield : 80–85% after recrystallization (ethanol/water).

  • Mixed Anhydride Method :

    • Isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.5 eq) in THF, –15°C, followed by glycylglycine addition.

    • Yield : 75–78%.

Deprotection and Final Product Isolation

If tert-butoxycarbonyl (Boc) protection is used for the glycylglycine amine:

  • Acidic Deprotection :

    • TFA/DCM (1:1, v/v), rt, 2 h.

    • Yield : Quantitative.

Analytical Characterization and Validation

Parameter Method Result
PurityHPLC (C18, 0.1% TFA)≥98% (λ = 254 nm)
Molecular WeightHRMS (ESI+)[M+H]⁺ calc. 434.16; found 434.15
Structural Confirmation¹H/¹³C NMRMatches predicted quinoline and dipeptide shifts

Challenges and Optimization Strategies

  • Regioselectivity in Quinoline Functionalization :

    • Pd-catalyzed C–H activation enables direct 4-position modification, avoiding multi-step sequences.

  • Dipeptide Racemization :

    • Low-temperature coupling (0–5°C) and HOBt additives minimize epimerization during amide formation.

  • Solubility Issues :

    • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates in coupling steps .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline core.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including compounds similar to N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine, exhibit potent antimicrobial properties. A study highlighted that derivatives of quinolizine showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics like ciprofloxacin. This suggests that the compound may serve as a lead structure for developing new antibacterial agents .

Anticancer Potential

Quinoline-based compounds have been evaluated for their anticancer activities, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, compounds with similar structural features demonstrated promising results as dual inhibitors of CDK2 and CDK9, leading to significant apoptosis in cancer cell lines. These findings indicate that this compound could be explored for its potential in cancer therapy .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against quinolone-resistant bacteria, outperforming traditional antibiotics.
Cancer ResearchIdentified as a potent dual inhibitor of CDK2 and CDK9, showing significant anticancer efficacy in vitro.
Synthetic StudiesExplored synthetic pathways leading to related compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents Molecular Weight Key Features
N-{[2-(4-Methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine Quinoline 2-(4-Methoxyphenyl), 4-carbonyl-Gly-Gly ~465.5 (calculated) Hybrid peptide-quinoline; potential protease inhibition
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Quinoline 2-(4-Chlorophenyl), 3-(4-Methoxyphenyl), 4-amino 400.9 Antimalarial/antiviral scaffold; synthesized via Pd-catalyzed cross-coupling
N-{[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine Thiazole 2-(4-Methoxyphenyl), 4-methyl, 5-carbonyl-Gly-Gly 407.4 Thiazole core; glycylglycine conjugation for solubility enhancement
2-(4-Methoxyphenyl)-N-(4-methylbenzoyl)glycine Benzoyl-glycine 4-Methoxyphenyl, 4-methylbenzoyl 299.3 Simplified glycine derivative; lacks quinoline or peptide backbone
N-[(Benzyloxy)carbonyl]glycylglycine Glycylglycine Benzyloxycarbonyl (Cbz) protecting group 266.3 Peptide synthesis intermediate; no quinoline moiety

Physicochemical Properties

  • Melting Points: Quinoline derivatives (e.g., compound 4k) exhibit melting points of 223–225°C, suggesting high thermal stability . Glycylglycine derivatives (e.g., Cbz-Gly-Gly) are typically solids with lower melting points (~150–200°C) due to peptide flexibility .
  • Solubility: The glycylglycine moiety enhances aqueous solubility compared to non-peptide quinoline derivatives (e.g., 4k), which are likely more lipophilic .
  • Synthetic Yield: Pd-catalyzed quinoline synthesis (e.g., 4k) achieves moderate yields (18–25%), while glycylglycine coupling (e.g., Cbz-Gly-Gly) is higher (~70–80%) .

Pharmacological Potential

  • Quinoline Derivatives: Compound 4k and related quinolines are associated with antimalarial and antiviral activities, attributed to their planar aromatic systems and metal-chelating properties .
  • Glycylglycine Conjugates : Peptide-linked compounds (e.g., Cbz-Gly-Gly) are used in drug delivery or as enzyme substrates, but the target compound’s bioactivity remains uncharacterized .
  • Regulatory Status : Analogues like Peliglitazar (a glycine derivative) are approved for metabolic disorders, highlighting the therapeutic relevance of glycine conjugates .

Biological Activity

N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine, a compound with the CAS number 1324091-72-6, has garnered attention in pharmacological research due to its potential biological activity. This article aims to delve into the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H19N3O5, with a molecular weight of approximately 393.39 g/mol. The compound features a quinoline core substituted with a methoxyphenyl group and a glycylglycine moiety, which may contribute to its biological activity.

Research indicates that compounds related to quinoline derivatives often exhibit significant biological activities, including:

  • Anticancer Activity : Quinoline derivatives have been shown to induce apoptosis in cancer cells. For instance, similar compounds have demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways .
  • Inhibition of Enzymatic Activity : Some studies suggest that quinoline-based compounds can act as inhibitors of various enzymes involved in disease processes, potentially impacting pathways such as angiogenesis and metastasis.

Pharmacological Studies

A variety of studies have been conducted to evaluate the pharmacological effects of this compound and its analogs:

  • Antitumor Activity : In vitro assays have shown that related quinoline compounds can inhibit tumor growth and induce cell cycle arrest in various cancer cell lines, including breast and prostate cancer models .
  • Mechanistic Insights : The ability of these compounds to disrupt tubulin polymerization has been noted, which is crucial for their antitumor effects. This mechanism is similar to that observed in well-known chemotherapeutic agents like taxanes .
  • Case Studies : A notable study highlighted the effectiveness of a structurally similar compound in reducing tumor size in mouse models of breast cancer, demonstrating an increase in survival rates among treated subjects compared to controls .

Comparative Biological Activity

Compound NameStructureBiological ActivityReference
This compoundC21H19N3O5Anticancer, apoptosis induction
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amineC16H15ClN2OApoptosis induction (EC50 2 nM)
Halichondrin BC47H65BrN2O13Tubulin destabilization, anticancer

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine?

  • Methodological Answer : Synthesis typically involves three stages:

Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the glycine residues during coupling reactions .

Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to link the quinoline-4-carbonyl moiety to the glycylglycine backbone. Solvent choice (e.g., DMF or dichloromethane) impacts reaction efficiency .

Deprotection and purification : Acidic cleavage (e.g., TFA for Boc) followed by HPLC or column chromatography ensures ≥95% purity .

  • Key Challenge : Minimize racemization during glycine coupling by maintaining low temperatures (0–4°C) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies the quinoline ring substitution pattern and glycylglycine connectivity. Key signals: quinoline C4 carbonyl (δ ~165 ppm) and glycine α-protons (δ 3.8–4.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 435.15) .
  • HPLC with UV/Vis detection : Monitor purity (>95%) and detect residual solvents .

Q. How is the compound’s solubility optimized for in vitro biological assays?

  • Methodological Answer :

  • Solvent systems : Use DMSO for stock solutions (≤10 mM), diluted in assay buffers (e.g., PBS with 0.1% Tween-20) to prevent precipitation .
  • Co-solvents : Add β-cyclodextrin (5–10% w/v) to enhance aqueous solubility without altering bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Methodological Answer :

  • Modify substituents :
  • Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF3) to assess impact on target binding .
  • Vary the glycine linker length (e.g., replace glycylglycine with β-alanine) to probe conformational flexibility .
  • In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based proteases) and cellular models (e.g., cancer cell lines) to quantify potency (IC50) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate target engagement : Use biophysical methods (e.g., surface plasmon resonance) to confirm direct binding to purported targets .
  • Replicate in orthogonal models : Compare results across cell-free, 2D/3D cell cultures, and ex vivo tissue models .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

  • Methodological Answer :

  • CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4/ Luciferin-IPA) to measure inhibition (Ki values) .
  • Metabolite profiling : Incubate with liver microsomes and analyze via LC-MS/MS to identify reactive metabolites .
  • Implications : High CYP2D6 inhibition may necessitate structural modification to reduce drug-drug interaction risks .

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